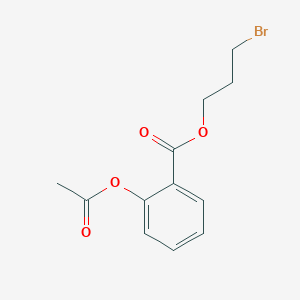
3-Bromopropyl 2-(acetyloxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromopropyl 2-(acetyloxy)benzoate is an organic compound that belongs to the class of esters It is derived from benzoic acid and contains a bromopropyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromopropyl 2-(acetyloxy)benzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 3-bromopropanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Salicylic acid+3-BromopropanolH2SO43-Bromopropyl 2-(acetyloxy)benzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions
3-Bromopropyl 2-(acetyloxy)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acids or bases to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), while basic hydrolysis can be achieved with sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include amides, ethers, or thioethers.
Hydrolysis: The primary products are 2-hydroxybenzoic acid and 3-bromopropanol.
Oxidation: Products may include carboxylic acids, aldehydes, or ketones, depending on the extent of oxidation.
科学的研究の応用
3-Bromopropyl 2-(acetyloxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of prodrugs and drug delivery systems.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Bromopropyl 2-(acetyloxy)benzoate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the benzene ring.
類似化合物との比較
Similar Compounds
3-Chloropropyl 2-(acetyloxy)benzoate: Similar structure but with a chlorine atom instead of bromine.
3-Iodopropyl 2-(acetyloxy)benzoate: Similar structure but with an iodine atom instead of bromine.
2-(Acetyloxy)benzoic acid: Lacks the bromopropyl group but retains the ester functionality.
Uniqueness
3-Bromopropyl 2-(acetyloxy)benzoate is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. The bromine atom’s size and electronegativity make it a better leaving group compared to chlorine, leading to more efficient reactions. Additionally, the compound’s ester functionality allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
204632-98-4 |
|---|---|
分子式 |
C12H13BrO4 |
分子量 |
301.13 g/mol |
IUPAC名 |
3-bromopropyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C12H13BrO4/c1-9(14)17-11-6-3-2-5-10(11)12(15)16-8-4-7-13/h2-3,5-6H,4,7-8H2,1H3 |
InChIキー |
DFBXNPRZYSGLHD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


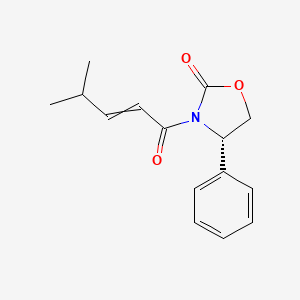
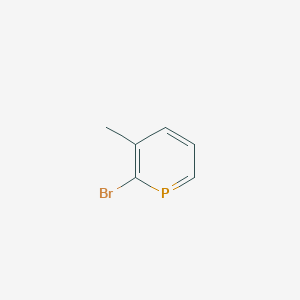
![Di([1,1'-biphenyl]-4-yl)phosphane](/img/structure/B14264210.png)

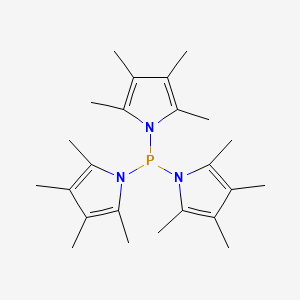
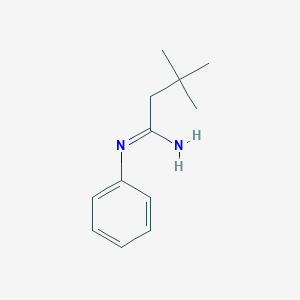
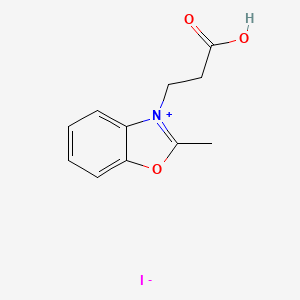
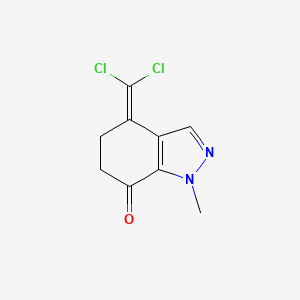
![(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B14264269.png)
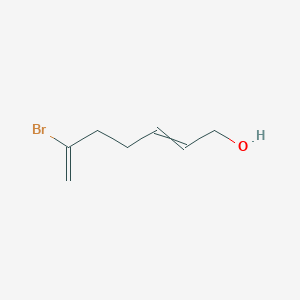
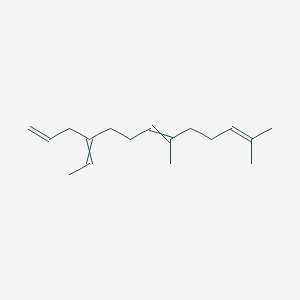
silane](/img/structure/B14264288.png)
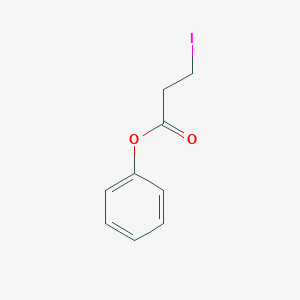
![(5R)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-2,6-dien-8-one](/img/structure/B14264292.png)
